molecular formula C26H29ClN4O4 B2717646 Ethyl 4-((4-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897611-91-5

Ethyl 4-((4-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B2717646
CAS RN: 897611-91-5
M. Wt: 496.99
InChI Key: CPJCEEPAOXHQAA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29ClN4O4 and its molecular weight is 496.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The process of creating structurally complex compounds often involves unexpected transformations, which can lead to the discovery of novel derivatives with potential biological activities. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine catalysts has been shown to yield a variety of derivatives, including tetrahydropyridine and dihydropyrazolone, demonstrating the versatility of similar compounds in synthesis pathways (Anusevičius et al., 2014). Additionally, the crystal structures of anticonvulsant enaminones, closely related to the compound , have provided insight into the hydrogen bonding and molecular conformations critical for their biological activity (Kubicki et al., 2000).

Antimicrobial and Anticancer Potential

Derivatives similar to the compound have been studied for their antibacterial and anticancer properties. Compounds synthesized through the reactions of related pyridine and thiophene derivatives demonstrated weak antibacterial activity, indicating potential for further exploration in antimicrobial applications (Anusevičius et al., 2014). Another study on pyrido[4,3-b][1,4]oxazines and thiazines, through hydrolysis and catalytic hydrogenation, explored their impact on L1210 cell proliferation and survival in mice with P388 leukemia, highlighting the anticancer potential of such compounds (Temple et al., 1983).

Molecular Interactions and Dye Application

The compound and its derivatives' molecular interactions, particularly through hydrogen bonding and carbonylation reactions, have been a subject of study. For example, the reaction involving N-(2-pyridinyl)piperazines with CO and ethylene under catalytic conditions showcased a novel carbonylation at a C−H bond, emphasizing the chemical versatility and potential for creating complex molecular structures (Ishii et al., 1997). Furthermore, the synthesis of disperse dyes from related thiophene and pyridine derivatives, followed by metal complexation, demonstrated good dyeing performance on polyester and nylon fabrics, suggesting applications beyond pharmaceuticals into materials science (Abolude et al., 2021).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(20-6-8-21(27)9-7-20)23-22(32)15-18(2)31(25(23)33)17-19-5-4-10-28-16-19/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJCEEPAOXHQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

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